molecular formula C14H11N3O4 B2817301 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865286-56-2

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2817301
CAS No.: 865286-56-2
M. Wt: 285.259
InChI Key: RVJSUDFOZCBNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a furan-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)13-16-17-14(21-13)15-12(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJSUDFOZCBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological macromolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (µg/mL) Predicted logP Key Substituents
Target ~313–338* ~42.7 (pH 7.4)† ~2.5–3.0 4-Methoxyphenyl, furan
LMM11 469.51 100 (DMSO stock)‡ ~3.8 Furan-2-yl, sulfamoyl
a5 () 281.27 Not reported ~2.2 Phenyl
2b () 381.41 Not reported ~3.5 Benzofuran, 4-methoxyphenyl

*Estimated based on structural analogues ; †From ; ‡From .

Key Observations:

  • The target compound’s moderate solubility (42.7 µg/mL) aligns with its carboxamide linker, which balances lipophilicity and hydrogen-bonding capacity.
  • LMM11’s higher molecular weight and logP reflect its sulfamoyl group, which may reduce bioavailability compared to the target compound .

Q & A

Q. What are the key synthetic strategies for preparing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates with carboxylic acids or derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Amide coupling : Use of carbodiimides (e.g., DCC or EDC) to attach the furan-2-carboxamide group to the oxadiazole scaffold .
  • Functional group introduction : Electrophilic substitution or palladium-catalyzed coupling to incorporate the 4-methoxyphenyl moiety .
    Validation : Confirm intermediate and final product purity via HPLC and structural integrity via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (δ 7.5–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR (C=O at ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.12) .
  • Infrared (IR) spectroscopy : Bands at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in oxadiazole) .

Q. What are the primary biological targets explored for this compound?

  • Anticancer activity : Evaluated against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values compared to structural analogs .
  • Antimicrobial screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    Note : Activity varies with substituents; methoxy groups enhance membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields during oxadiazole ring formation?

  • Parameter tuning : Adjust reaction temperature (80–100°C) and solvent polarity (e.g., DMF vs. THF) to favor cyclization over side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Workflow : Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should contradictory bioactivity data across cell lines be resolved?

  • Dose-response curves : Establish IC₅₀ values in triplicate across multiple cell lines (e.g., HeLa vs. HepG2) to assess selectivity .
  • Purity validation : Confirm compound purity (>95%) via HPLC to rule out impurities skewing results .
  • Mechanistic studies : Use flow cytometry to check apoptosis induction (Annexin V/PI staining) and compare with structural analogs (e.g., 4-chlorophenyl derivatives) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Simulate binding to targets like EGFR or topoisomerase II using AutoDock Vina .
  • Pharmacophore modeling : Identify critical features (e.g., methoxy group’s H-bond acceptor role) using Schrödinger Suite .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. How does the 4-methoxyphenyl group influence biological activity compared to other substituents?

  • Comparative SAR table :
SubstituentAnticancer IC₅₀ (μM)LogPKey Interactions
4-Methoxyphenyl12.3 ± 1.2 (MCF-7)3.8H-bond with ATP-binding pocket
4-Chlorophenyl18.9 ± 2.14.2Hydrophobic interaction
Benzo[d][1,3]dioxole9.8 ± 0.94.1π-Stacking with DNA

Implications : Methoxy groups improve solubility but may reduce membrane penetration vs. lipophilic substituents .

Methodological Guidance for Data Contradictions

Q. Conflicting solubility data in different solvent systems: How to address?

  • Standardized protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and DMSO/PBS mixtures for consistency .
  • Dynamic light scattering (DLS) : Check for aggregation in aqueous solutions .

Q. Discrepancies in enzyme inhibition assays: Best practices?

  • Control experiments : Include positive controls (e.g., staurosporine for kinases) .
  • Orthogonal assays : Validate ATPase inhibition via malachite green (colorimetric) and radiometric methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.